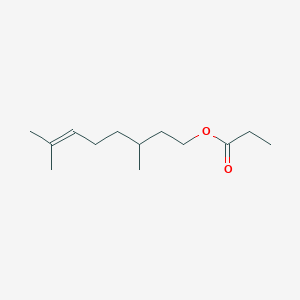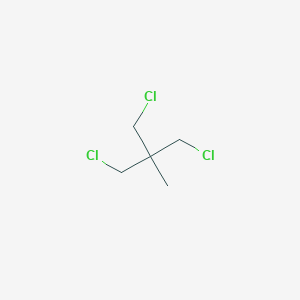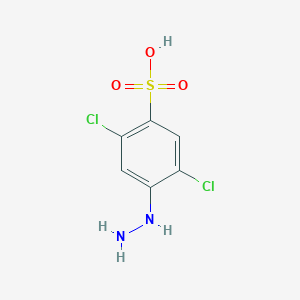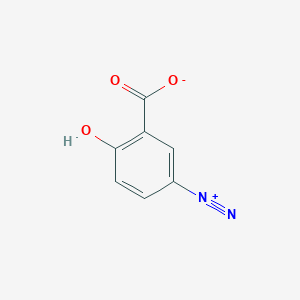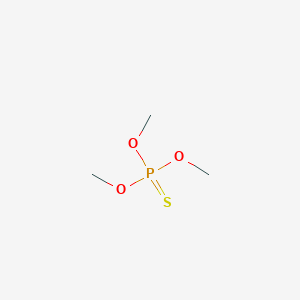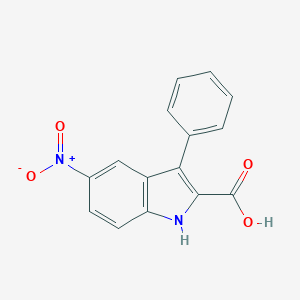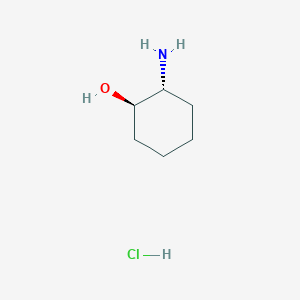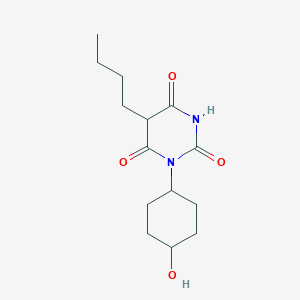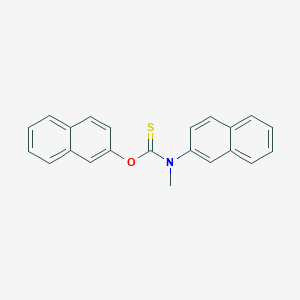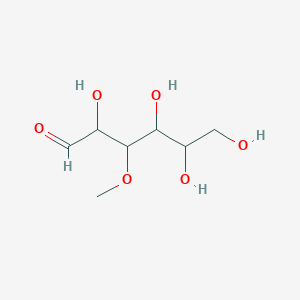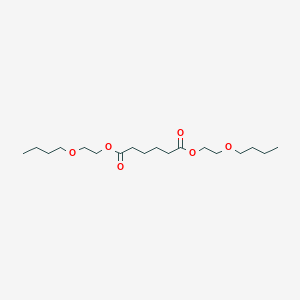
アジピン酸ビス(2-ブトキシエチル)
概要
説明
Synthesis Analysis
The synthesis of Bis(2-butoxyethyl) adipate involves chemical processes that have been explored in the context of producing plasticizers and understanding their interactions with other substances. A notable study on Bis(2-azido ethyl) adipate, which shares a similar synthesis pathway, provides insights into the solubility, moisture content, density, refractive index, impact sensitivity, and thermal behavior of such compounds. This synthesis pathway is critical for understanding the broader class of adipate derivatives (J. Agrawal et al., 1993).
Molecular Structure Analysis
The molecular structure of Bis(2-butoxyethyl) adipate and related compounds has been elucidated through various spectroscopic and crystallographic methods. Studies have demonstrated the importance of molecular structure in determining the physical and chemical properties of these compounds. For example, research on the crystal structures of polymeric compounds has shown how molecular arrangement impacts the overall behavior of the substance (N. M. Comerlato et al., 2008).
Chemical Reactions and Properties
Bis(2-butoxyethyl) adipate's chemical reactivity and properties, such as its ability to inhibit the respiration rate of activated sludge, highlight its potential environmental impact. The EC50 value, indicating the concentration at which half the maximum effect is observed, underscores the compound's potency in specific biochemical contexts (K. Apparao et al., 2015).
Physical Properties Analysis
The physical properties of Bis(2-butoxyethyl) adipate, including its solubility, density, and thermal behavior, are crucial for its application in industrial processes. Research on related compounds provides a basis for understanding these properties in a broader context, informing potential uses and safety considerations (J. Agrawal et al., 1993).
Chemical Properties Analysis
The chemical properties of Bis(2-butoxyethyl) adipate, such as its reactivity with other compounds and its stability under various conditions, are essential for determining its suitability for specific applications. Studies on the chemical behavior of similar compounds can shed light on these properties, offering insights into how Bis(2-butoxyethyl) adipate may be utilized or managed in different environments (K. Apparao et al., 2015; J. Agrawal et al., 1993).
科学的研究の応用
粘度調整剤
“アジピン酸ビス(2-ブトキシエチル)”は、粘度調整剤として知られています . これは、臭いが少なく、水中で優れた安定性を有しています . これにより、塗料、コーティング、接着剤の製造など、溶液の粘度を制御することが重要な用途で有用になります。
ポリマーマトリックス
この化合物は、ポリマーマトリックスとして使用できます . この文脈では、炭化水素油の代替として機能することができます . これは、安定した非反応性のマトリックスが必要とされる、プラスチック材料の製造や特定の医薬品用途で特に役立ちます。
合成材料
“アジピン酸ビス(2-ブトキシエチル)”は、合成によく使用されます . これは、>97.0% (GC)を含むさまざまな純度で入手できるため、他の複雑な有機化合物の合成のための信頼性の高い出発物質となります .
分析標準
この化合物は、分析標準としても使用されています . 分析標準とは、既知の濃度の物質であり、分析機器の校正や分析方法の精度と正確さの評価に使用されます。
溶媒
“アジピン酸ビス(2-ブトキシエチル)”は、水には溶けませんが、アセトン、エタノール、トルエンには溶けます . これにより、さまざまな化学反応やプロセスで有用な溶媒となります。
作用機序
Target of Action
Bis(2-butoxyethyl) adipate is primarily used as a plasticizer . Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. They are primarily used to soften synthetic polymers.
Mode of Action
Bis(2-butoxyethyl) adipate, like other plasticizers, works by decreasing the attraction between polymer chains, making them more flexible. When added to a material, it helps the material to be molded and shaped without breaking or cracking, enhancing its flexibility and durability .
Result of Action
The primary result of Bis(2-butoxyethyl) adipate’s action is the increased flexibility and durability of materials to which it is added. It allows these materials to withstand more physical stress without breaking or cracking .
Action Environment
The efficacy and stability of Bis(2-butoxyethyl) adipate can be influenced by various environmental factors. For instance, exposure to high temperatures may cause the compound to leach out of materials. Additionally, the presence of other chemicals can influence its effectiveness as a plasticizer .
Safety and Hazards
特性
IUPAC Name |
bis(2-butoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSDBYPAZEUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051712 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
141-18-4 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipol BCA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di(butoxyethyl) adipate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQT9MJU6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Bis(2-butoxyethyl) adipate?
A1: Bis(2-butoxyethyl) adipate is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) materials. [, ] It enhances the flexibility, elasticity, and workability of PVC by reducing the intermolecular forces between polymer chains. [] A specific application mentioned is its use in PVC thin films for food strapping. []
Q2: How does Bis(2-butoxyethyl) adipate impact the environment?
A2: One study assessed the impact of Bis(2-butoxyethyl) adipate on activated sludge, a key component of wastewater treatment plants. [] The research determined the compound's EC50 (3h) value, representing the concentration causing a 50% reduction in respiration rate, to be 0.0841 g/L. [] This suggests that Bis(2-butoxyethyl) adipate can negatively impact the efficiency of biological wastewater treatment processes at certain concentrations.
Q3: Can Bis(2-butoxyethyl) adipate migrate from food packaging materials?
A3: Research indicates that Bis(2-butoxyethyl) adipate can migrate from PVC thin films used for food strapping into a simulant oil. [] This migration raises concerns about potential human exposure to the compound through contact with packaged food. The study utilized gas chromatography-mass spectrometry to quantify the migration levels. []
Q4: Are there methods to determine the presence of Bis(2-butoxyethyl) adipate in biological samples?
A4: Yes, a gas chromatography-mass spectrometry method was developed and validated for the simultaneous determination of various phthalates and adipates, including Bis(2-butoxyethyl) adipate, in human serum. [] This method utilizes solid-phase extraction for sample preparation and achieves a limit of detection in the ng/mL range. [] This demonstrates the ability to measure exposure levels and conduct human biomonitoring studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





